4-(Aminomethyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(Aminomethyl)-1,3-oxazolidin-2-one is an organic compound that features a five-membered ring containing an oxygen and a nitrogen atom
Mechanism of Action
Target of Action
It is known that similar compounds, such as cationic polymers, target bacterial membranes .
Mode of Action
For instance, cationic polymers interact with bacterial membranes, leading to their damage .
Biochemical Pathways
It is known that similar compounds can affect various pathways in bacteria, leading to their death .
Pharmacokinetics
It is known that similar compounds, such as aminoglycosides, have a high bioavailability and are mainly excreted via the feces .
Result of Action
It can be inferred from related compounds that it may lead to the death of bacteria by damaging their membranes .
Action Environment
It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions. One common method is the cyclization of an amino alcohol with a carbonyl compound, such as formaldehyde, under acidic or basic conditions. This reaction forms the oxazolidinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(Aminomethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-Aminobenzoic acid
- 4-(Aminomethyl)piperidine
Uniqueness
4-(Aminomethyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and physical properties
Properties
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMURSKJWYPYKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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